molecular formula C21H41BrN2 B14282039 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 155085-26-0

1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14282039
CAS No.: 155085-26-0
M. Wt: 401.5 g/mol
InChI Key: RLBBGENOQSCOHE-UHFFFAOYSA-N
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Description

1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an imidazolium ring substituted with a vinyl group and a hexadecyl chain, making it amphiphilic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of 1-ethenylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.

    Addition: Hydrogen bromide (HBr) for hydrohalogenation of the vinyl group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride.

    Addition: 1-Bromo-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide.

    Oxidation: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium oxide.

Scientific Research Applications

1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the imidazolium head group interacts with water molecules, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which accounts for its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a vinyl group.

    1-Hexadecyl-2,3-dihydro-1H-indene: Contains a hexadecyl chain but lacks the imidazolium ring.

    1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide: Similar structure but with an ethyl group instead of a hexadecyl chain.

Uniqueness

1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its combination of a long hydrophobic alkyl chain and a reactive vinyl group. This combination imparts both surfactant properties and the ability to undergo further chemical modifications, making it versatile for various applications.

Properties

CAS No.

155085-26-0

Molecular Formula

C21H41BrN2

Molecular Weight

401.5 g/mol

IUPAC Name

1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C21H40N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h4,19-20H,2-3,5-18,21H2,1H3;1H

InChI Key

RLBBGENOQSCOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C=C.[Br-]

Origin of Product

United States

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